2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol
CAS No.: 2548990-69-6
Cat. No.: VC11843786
Molecular Formula: C12H20N4OS
Molecular Weight: 268.38 g/mol
* For research use only. Not for human or veterinary use.
![2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol - 2548990-69-6](/images/structure/VC11843786.png)
Specification
CAS No. | 2548990-69-6 |
---|---|
Molecular Formula | C12H20N4OS |
Molecular Weight | 268.38 g/mol |
IUPAC Name | 2-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]ethanol |
Standard InChI | InChI=1S/C12H20N4OS/c1-10-9-11(14-12(13-10)18-2)16-5-3-15(4-6-16)7-8-17/h9,17H,3-8H2,1-2H3 |
Standard InChI Key | ULRTZIZCPCXDRU-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)SC)N2CCN(CC2)CCO |
Canonical SMILES | CC1=CC(=NC(=N1)SC)N2CCN(CC2)CCO |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises a pyrimidine ring substituted at the 4-position with a piperazine moiety and at the 2-position with a methylsulfanyl group. The piperazine ring is further functionalized with a hydroxethyl (-CHCHOH) side chain. This configuration is confirmed by its SMILES notation, , and 3D conformational models from PubChem .
Electronic and Steric Features
Quantum mechanical calculations reveal partial positive charges on the pyrimidine nitrogen atoms, enhancing electrophilicity for nucleophilic substitutions. The methylsulfanyl group contributes steric bulk, influencing regioselectivity in reactions .
Synthetic Methodologies
Nucleophilic Substitution Routes
The most efficient synthesis involves reacting 4,6-dichloro-2-methylpyrimidine with 1-(2-hydroxyethyl)piperazine in dichloromethane (DCM) at 30°C for 20 hours, achieving an 89.8% yield . Triethylamine acts as a base, neutralizing HCl byproducts:
Alternative methods using 1,4-dioxane and -diisopropylethylamine (DIPEA) at reflux yield 83% , though longer reaction times (16 hours) are required.
Purification and Optimization
Crystallization from ethanol/water mixtures enhances purity (>95%) . Solvent selection critically impacts yield: polar aprotic solvents like DMF reduce side reactions compared to toluene.
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate water solubility (1.55 mg/mL) but high solubility in DCM and ethanol . Calculated partition coefficients () range from 1.07 (consensus) to 2.59 (iLOGP), indicating balanced lipophilicity suitable for blood-brain barrier penetration .
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 72°C, with decomposition above 200°C under nitrogen .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors. Patent WO2021074138A1 highlights its role in one-pot Curtius rearrangements to generate carbamate intermediates for nilotinib .
Material Science
Its sulfanyl group facilitates coordination with transition metals, enabling applications in catalysis. Silver(I) complexes derived from similar ligands show antimicrobial properties .
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